molecular formula C16H21N5O2 B2892542 3-allyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915910-14-4

3-allyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2892542
CAS RN: 915910-14-4
M. Wt: 315.377
InChI Key: LHPNEYOWHFTQKR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contain the 1,3-diazole ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Structure-Activity Relationships and Molecular Studies

Research into arylpiperazinylalkyl purine diones and triones has revealed a range of activities at serotoninergic and dopaminergic receptors, highlighting the potential of compounds with a purine-2,4-dione nucleus for pharmaceutical applications. These compounds exhibit a broad spectrum of receptor activities, with some displaying potent ligand properties for 5-HT1A, 5-HT7 receptors, and dopamine D2 receptors. Molecular docking studies suggest that substituents at specific positions can significantly affect receptor affinity and selectivity, providing a foundation for the development of potential anxiolytic and antidepressant agents (Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

The synthesis and evaluation of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione derivatives have revealed promising results for compounds exhibiting potent 5-HT1A receptor ligand properties. Preliminary pharmacological studies indicate the potential of these compounds as anxiolytic and antidepressant agents, suggesting a pathway for future research into tricyclic derivatives of theophylline for therapeutic applications (Zagórska et al., 2009).

Receptor Affinity and Enzymatic Activity

Investigations into octahydro- and dihydro-isoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines have provided insights into the structural features responsible for activity at serotonin and dopamine receptors, as well as inhibitory potencies for certain phosphodiesterases. These findings underscore the potential of such compounds for further modification and mechanistic study, aiming at the development of hybrid ligands with therapeutic applications (Zagórska et al., 2016).

Novel Synthesis Methods

The development of novel synthesis methods for imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, interesting for their isosteric properties to purine, has been reported. This approach enables the creation of a broad range of substituted derivatives, further enriching the chemical toolkit available for the exploration of purine analogs in pharmaceutical research (Heim-Riether & Healy, 2005).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Some imidazole derivatives act as immune modifiers and demonstrate antiviral and antitumor activities through endogenous cytokine production .

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. Some imidazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

Given the broad range of biological activities of imidazole derivatives, there is ongoing research into the development of new drugs based on this structure . This includes research into their synthesis, biological activity, and potential applications in treating various diseases .

properties

IUPAC Name

4,7-dimethyl-6-(2-methylpropyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-6-7-19-14(22)12-13(18(5)16(19)23)17-15-20(8-10(2)3)11(4)9-21(12)15/h6,9-10H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPNEYOWHFTQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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